molecular formula C25H17ClN2O2 B11565508 5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11565508
M. Wt: 412.9 g/mol
InChI Key: CDXJXDBPGFAOJG-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the chloro and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.

    Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylbenzoxazole
  • 6-methyl-1,3-benzoxazole
  • Naphthalene-1-carboxamide derivatives

Uniqueness

5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H17ClN2O2/c1-15-11-12-22-23(13-15)30-25(28-22)16-5-2-6-17(14-16)27-24(29)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

CDXJXDBPGFAOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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